molecular formula C8H13ClO B1302673 Cyclohexylacetyl chloride CAS No. 23860-35-7

Cyclohexylacetyl chloride

Cat. No.: B1302673
CAS No.: 23860-35-7
M. Wt: 160.64 g/mol
InChI Key: VABYVFZVTIDNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylacetyl chloride is an organic compound with the molecular formula C8H13ClO. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylacetyl chloride can be synthesized through the reaction of cyclohexylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

Cyclohexylacetic acid+Thionyl chlorideCyclohexylacetyl chloride+Sulfur dioxide+Hydrogen chloride\text{Cyclohexylacetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} Cyclohexylacetic acid+Thionyl chloride→Cyclohexylacetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of cyclohexylacetic acid to a reactor containing the chlorinating agent, with efficient removal of by-products such as sulfur dioxide and hydrogen chloride to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylacetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclohexylacetic acid and hydrogen chloride.

    Reduction: The compound can be reduced to cyclohexylacetaldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

    Cyclohexylacetic Acid: Formed through hydrolysis.

    Cyclohexylacetaldehyde: Formed through reduction.

Scientific Research Applications

Cyclohexylacetyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of indolin-2-one derivatives and other complex organic molecules.

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biochemistry: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The reactivity of cyclohexylacetyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The mechanism involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarbonyl chloride
  • Cyclohexylmethyl chloride
  • Cyclohexylacetaldehyde

Uniqueness

Cyclohexylacetyl chloride is unique due to its specific structure, which combines the cyclohexyl ring with an acyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-cyclohexylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABYVFZVTIDNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374114
Record name Cyclohexylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23860-35-7
Record name Cyclohexaneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23860-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexaneacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclohexylacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Cyclohexyl acetic acid (2.5 g; 0.02 moles) was mixed with SOCl2 (3.7 cc; 0.05 moles) and the resulting solution was kept at 80° C. for 1.5 hours. The mixture was concentrated under vacuum and some washings were carried out with anhydrous toluene to remove SOCl2. The mixture was then dried under vacuum and the title product was obtained as a raw material which was used as such in the next step (b).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (20.0 mL) was added dropwise to cyclohexyl acetic acid (10.0 g, 70 mmol). After cessation of gas evolution, the reaction mixture was heated to reflux overnight. The reaction mixture was then concentrated in vacuo to yield cyclohexyl acetyl chloride. To a solution of (S)-(−)-4-benzyl-2-oxazolidinone (11.6 g, 65 mmol) in THF (130 mL) at −60° C. was added 1.6 M n-butyl lithium (42 mL, 67 mmol), dropwise, and the reaction mixture was stirred for 0.5 h. To the resulting solution was then added the cyclohexylacetyl chloride, and the resulting mixture was stirred at 0° C. for 2 h. The reaction was quenched with aqueous saturated NaHCO3 solution and extracted with ethyl acetate. The organic layer was dried (MgSO4) and concentrated until a slurry was formed. The slurry was filtered and washed with cold diethyl ether. The filtrate was re-concentrated to yield a solid. The combined solid, 4-benzyl-3-(2-cyclohexyl-acetyl)-oxazolidin-2-one, was dried in vacuo.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 0° C. solution of cyclohexaneacetic acid (2.12 g, 14.9 mmol) in 30 mL of CH2Cl2 was added two drops of DMF followed by oxalyl chloride (1.3 mL, 14.9 mmol). The solution was warmed to r.t. and stirred overnight. The solvent was remove in vacuo to give 1.60 g of the title compound as a colourless liquid.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylacetyl chloride
Reactant of Route 2
Reactant of Route 2
Cyclohexylacetyl chloride
Reactant of Route 3
Reactant of Route 3
Cyclohexylacetyl chloride
Reactant of Route 4
Cyclohexylacetyl chloride
Reactant of Route 5
Cyclohexylacetyl chloride
Reactant of Route 6
Cyclohexylacetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.